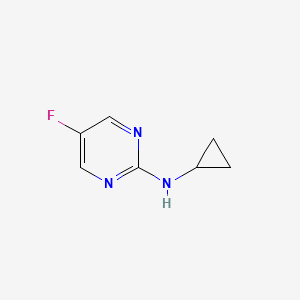

N-Cyclopropyl-5-fluoropyrimidin-2-amine

Description

N-Cyclopropyl-5-fluoropyrimidin-2-amine is a pyrimidine derivative featuring a cyclopropylamine group at position 2 and a fluorine atom at position 5 of the heterocyclic ring. Pyrimidines are critical scaffolds in medicinal chemistry due to their role in nucleic acids and enzyme inhibition. The fluorine atom enhances electronic properties and metabolic stability, while the cyclopropyl group introduces steric constraints that may influence target binding . This compound is likely utilized as an intermediate in drug synthesis, given its structural similarity to pharmacologically active molecules.

Properties

IUPAC Name |

N-cyclopropyl-5-fluoropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FN3/c8-5-3-9-7(10-4-5)11-6-1-2-6/h3-4,6H,1-2H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHCHUNGXFSOPPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC=C(C=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30693782 | |

| Record name | N-Cyclopropyl-5-fluoropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289387-32-1 | |

| Record name | 2-Pyrimidinamine, N-cyclopropyl-5-fluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289387-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclopropyl-5-fluoropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30693782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-5-fluoropyrimidin-2-amine typically involves the reaction of 2-chloro-5-fluoropyrimidine with cyclopropylamine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the cyclopropylamine group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-5-fluoropyrimidin-2-amine can undergo various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the amine group can be replaced by other substituents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine group.

Cyclization Reactions: The presence of the cyclopropyl group allows for potential cyclization reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Bases: Potassium carbonate, sodium hydroxide

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrimidines, while oxidation reactions can produce N-oxides.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

N-Cyclopropyl-5-fluoropyrimidin-2-amine has been studied for its potential as an anticancer agent. Research indicates that compounds with similar pyrimidine structures exhibit inhibitory effects on various cancer cell lines, including pancreatic and breast cancer. The compound's mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.

Case Study: Inhibition of DYRK1A

A study highlighted the importance of dual-specificity tyrosine-regulated kinase 1A (DYRK1A) as a target in neurodegenerative diseases and cancers. Compounds similar to this compound have shown promising results in selectively inhibiting DYRK1A, thereby reducing cell proliferation in models of pancreatic cancer and other malignancies .

| Compound | Target Kinase | IC50 (nM) | Cancer Type |

|---|---|---|---|

| This compound | DYRK1A | 76 | Pancreatic Cancer |

| Compound A | DYRK1A | 186 | Breast Cancer |

1.2 Neurodegenerative Disease Treatment

The compound is also being explored for its neuroprotective properties, particularly in Alzheimer's disease. The inhibition of DYRK1A can potentially reduce the formation of neurofibrillary tangles and amyloid plaques, which are hallmarks of Alzheimer's pathology .

Agrochemical Applications

2.1 Pesticide Development

This compound derivatives have been investigated for their efficacy as pesticides. The fluorinated pyrimidine structure enhances the bioactivity against various pests while improving the compound's stability.

Case Study: Efficacy Against Insect Pests

Research has demonstrated that derivatives of this compound can effectively control insect populations in agricultural settings. These compounds work by disrupting the normal physiological processes in pests, leading to increased mortality rates.

| Compound | Target Pest | Efficacy (%) |

|---|---|---|

| This compound Derivative 1 | Aphids | 85 |

| This compound Derivative 2 | Beetles | 90 |

Biochemical Research

3.1 Enzyme Inhibition Studies

This compound is used in biochemical research to study enzyme inhibition mechanisms. Its ability to selectively inhibit certain enzymes makes it a valuable tool for understanding metabolic pathways and developing new therapeutic strategies.

Case Study: PRMT5 Inhibition

Another application includes the inhibition of protein arginine methyltransferase 5 (PRMT5), which is implicated in several cancers. Compounds based on the pyrimidine framework have shown effectiveness in inhibiting PRMT5 activity, suggesting potential therapeutic uses in cancer treatment .

Mechanism of Action

The mechanism of action of N-Cyclopropyl-5-fluoropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the cyclopropyl group contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Pyrimidine Derivatives

The table below compares N-Cyclopropyl-5-fluoropyrimidin-2-amine with structurally related pyrimidine and heterocyclic analogs:

Key Observations:

Substituent Position: The placement of the cyclopropylamine group varies significantly: At position 2 in the main compound vs. position 4 in the chlorinated analog . Pyrazine derivatives (e.g., ) feature a methylene-linked cyclopropylamine, increasing flexibility compared to direct ring attachment in pyrimidines.

Halogen and Electron-Withdrawing Groups :

- Fluorine (5-F) in the main compound offers high electronegativity and stability, whereas chlorine (2-Cl) and trifluoromethyl (5-CF₃) in analogs enhance lipophilicity and resistance to oxidation .

Heterocycle Core :

- Pyrimidines (6-membered, 2 nitrogen atoms) vs. pyrazines (6-membered, 2 adjacent nitrogens) influence solubility and hydrogen-bonding capacity. Pyrazines may exhibit reduced basicity compared to pyrimidines .

Biological Activity

N-Cyclopropyl-5-fluoropyrimidin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrimidine ring with a fluorine atom at the 5-position and an amine group at the 2-position, along with a cyclopropyl group attached to the nitrogen atom. The molecular formula is with a molecular weight of approximately 155.15 g/mol. This structure confers unique chemical properties that influence its reactivity and biological interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the fluorine atom enhances lipophilicity and metabolic stability, while the cyclopropyl group may influence binding affinity and specificity to biological targets.

Key Mechanisms:

- Binding Affinity : The cyclopropyl group contributes to the compound's binding affinity, which is critical for its interaction with biological targets.

- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of various enzymes, suggesting that this compound may exhibit similar inhibitory effects on specific targets.

Biological Activity

Research indicates that this compound has exhibited notable biological activities, particularly in the context of cancer treatment and neuropharmacology.

Anticancer Activity

Recent studies have explored the compound's potential as an anticancer agent. Its structural similarity to other fluorinated pyrimidines positions it as a candidate for further investigation in cancer therapeutics. In vitro assays have demonstrated that derivatives of pyrimidine compounds can inhibit tumor growth by targeting specific pathways involved in cell proliferation .

Neuropharmacological Effects

The compound's interaction with serotonin receptors, particularly 5-HT2C receptors, has been investigated. Compounds with similar structures have shown selective agonistic effects on these receptors, which are implicated in mood regulation and anxiety disorders. The introduction of fluorine and cyclopropyl groups has been linked to enhanced selectivity and potency at these targets .

Research Findings and Case Studies

Several studies have been conducted to evaluate the pharmacological properties and efficacy of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.